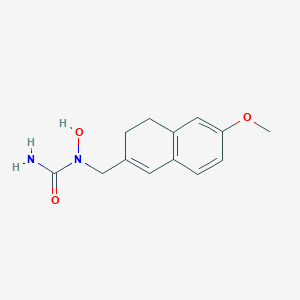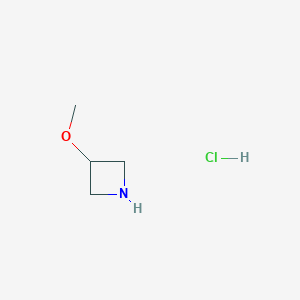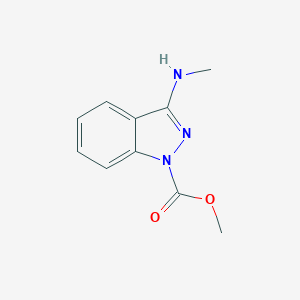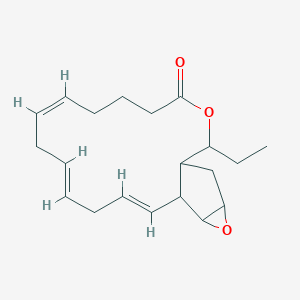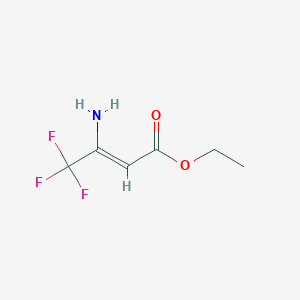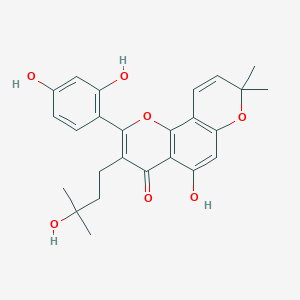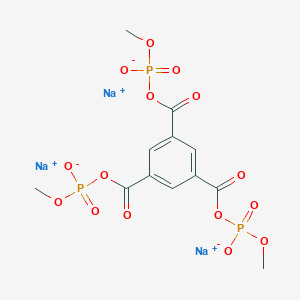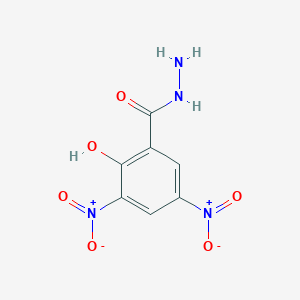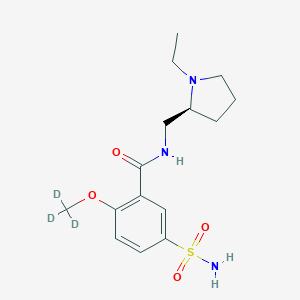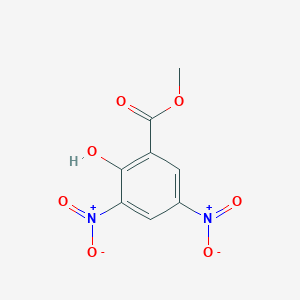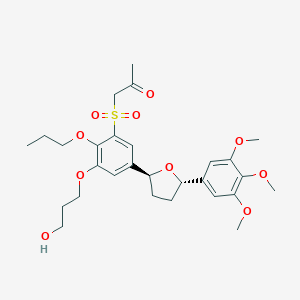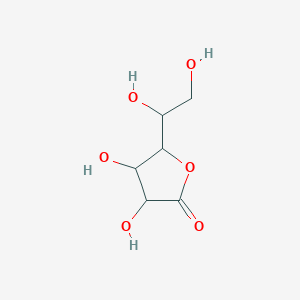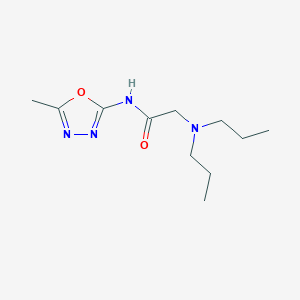
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in many cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroinflammation.
作用機序
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide binds to TSPO with high affinity and specificity. TSPO is expressed in many tissues, including the brain, and is involved in the transport of cholesterol and other lipids across the mitochondrial membrane. In addition, TSPO is upregulated in activated microglia and astrocytes in the brain in response to injury or inflammation. 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines by activated microglia and astrocytes, suggesting that it may have anti-inflammatory properties.
生化学的および生理学的効果
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects, particularly in the context of neuroinflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by activated microglia and astrocytes. In addition, 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to reduce the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression.
実験室実験の利点と制限
One of the main advantages of using 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide in scientific research is its high affinity and specificity for TSPO. This makes it a useful tool for imaging and quantifying neuroinflammation in vivo using PET. In addition, 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to have anti-inflammatory properties, which may be useful in the development of new treatments for neuroinflammatory diseases.
One of the limitations of using 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide in lab experiments is its cost. 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is a relatively expensive compound, which may limit its use in some research settings. In addition, 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has a relatively short half-life in vivo, which may limit its usefulness in longitudinal studies.
将来の方向性
There are many potential future directions for research involving 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties, such as longer half-life and higher brain penetration. In addition, there is growing interest in the use of TSPO ligands for the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Finally, there is potential for the use of TSPO ligands in the development of new imaging techniques for the diagnosis and monitoring of neuroinflammatory diseases.
合成法
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide can be synthesized using a multi-step process that involves several chemical reactions. The starting material is 5-methyl-1,3,4-oxadiazol-2-amine, which is reacted with 2-bromoacetyl bromide to form 2-bromo-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide. This intermediate is then reacted with dipropylamine to yield 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide.
科学的研究の応用
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been used in a wide range of scientific research applications, particularly in the field of neuroinflammation. It has been shown to bind specifically to TSPO, which is upregulated in activated microglia and astrocytes in the brain. This makes 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide a useful tool for imaging and quantifying neuroinflammation in vivo using positron emission tomography (PET).
特性
CAS番号 |
147396-46-1 |
|---|---|
製品名 |
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide |
分子式 |
C11H20N4O2 |
分子量 |
240.3 g/mol |
IUPAC名 |
2-(dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H20N4O2/c1-4-6-15(7-5-2)8-10(16)12-11-14-13-9(3)17-11/h4-8H2,1-3H3,(H,12,14,16) |
InChIキー |
XYPPATVNMYDYCK-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC(=O)NC1=NN=C(O1)C |
正規SMILES |
CCCN(CCC)CC(=O)NC1=NN=C(O1)C |
その他のCAS番号 |
147396-46-1 |
同義語 |
Acetamide, 2-(dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



